N-(2H-1,3-benzodioxol-5-yl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2 and an acetamido group at position 2. The acetamido moiety is further functionalized with a naphthalen-1-yl group, while the carboxamide is linked to a 1,3-benzodioxol-5-yl (piperonyl) group.
The compound’s synthesis likely involves multi-step reactions, including amide coupling between benzofuran-2-carboxylic acid derivatives and substituted amines, as seen in analogous benzofuran-based syntheses .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-naphthalen-1-ylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5/c31-25(14-18-8-5-7-17-6-1-2-9-20(17)18)30-26-21-10-3-4-11-22(21)35-27(26)28(32)29-19-12-13-23-24(15-19)34-16-33-23/h1-13,15H,14,16H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIIFPDJJVNGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxol and Benzofuran Moieties
A direct analogue, N-(2H-1,3-Benzodioxol-5-yl)-3-[2-(2-Methoxyphenoxy)Acetamido]-1-Benzofuran-2-Carboxamide (CAS: 888462-41-7), replaces the naphthalen-1-yl group with a 2-methoxyphenoxy substituent. Key differences include:
- Steric Effects: The bulkier naphthalene may hinder binding in sterically constrained active sites compared to the planar methoxyphenoxy group .
| Property | Target Compound | Methoxyphenoxy Analogue |
|---|---|---|
| Molecular Weight (g/mol) | ~497.5 (calculated) | ~477.4 (CAS: 888462-41-7) |
| logP (Predicted) | ~3.5 | ~2.8 |
| Key Substituent | Naphthalen-1-yl | 2-Methoxyphenoxy |
Benzofuran-Acetamido Derivatives
The synthesis of N-{2-[(3-Oxo-1,3-Dihydro-2-Benzofuran-1-yl)Acetyl]Phenyl}Acetamide (from ) highlights another structural variant. Unlike the target compound, this analogue features:
- 3-Oxo-1,3-Dihydro-2-Benzofuran : A lactone ring instead of a carboxamide group, reducing hydrogen-bonding capacity.
- Phenyl Acetamide Linkage : This simpler acetamido group lacks the aromatic bulk of naphthalene, likely altering pharmacokinetic profiles .
Benzodioxol-Containing Compounds
The MDA aldoxime analog N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]Hydroxylamine () shares the benzodioxol moiety but diverges in backbone structure.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis is more complex than its methoxyphenoxy analogue due to challenges in coupling naphthalene-containing intermediates, as noted in benzofuran-based methodologies .
- Biological Relevance: Naphthalene derivatives are often associated with cytochrome P450 interactions, suggesting possible metabolic stability issues compared to methoxyphenoxy or phenyl analogues .
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